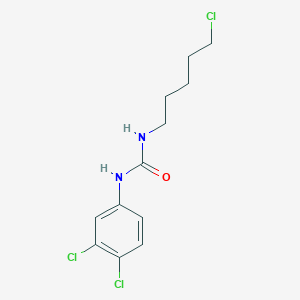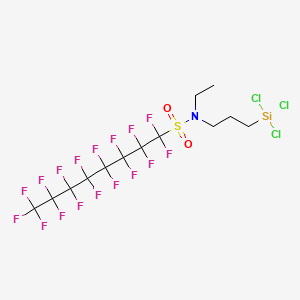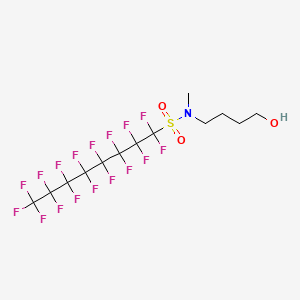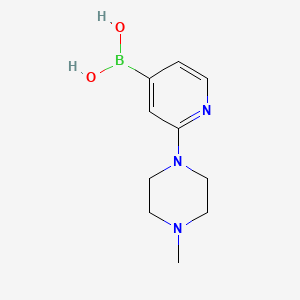
2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride
描述
2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride: is a chemical compound with the molecular formula C9H15N3·3HCl . It is a derivative of benzene, where three amino groups are substituted at the 1, 3, and 5 positions, and three methyl groups are substituted at the 2, 4, and 6 positions. This compound is often used in various chemical and biological research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction and subsequent amination. The nitration is carried out using a mixture of nitric and sulfuric acids at elevated temperatures. The resulting nitro compound is then reduced using hydrogenation or other reducing agents to form the corresponding amine. Finally, the amine is treated with hydrochloric acid to obtain the trihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and recrystallization are common in industrial production.
化学反应分析
Types of Reactions
2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: Potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride involves its interaction with various molecular targets, primarily through its amino groups. These groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
相似化合物的比较
Similar Compounds
1,3,5-Triaminobenzene: Lacks the methyl groups, resulting in different reactivity and properties.
2,4,6-Trimethylbenzene-1,3,5-triyltrimethanamine: Similar structure but with additional methylene groups.
Uniqueness
2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride is unique due to the presence of both amino and methyl groups, which confer distinct chemical reactivity and biological activity. The trihydrochloride form enhances its solubility and stability, making it suitable for various applications.
属性
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-triamine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.3ClH/c1-4-7(10)5(2)9(12)6(3)8(4)11;;;/h10-12H2,1-3H3;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJPWQRAUBETOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)N)C)N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(2-Pyridylthio)acetyl]pyrido[2,1-b][1,3]thiazol-4-ium-3-olate](/img/structure/B3067218.png)



![benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B3067233.png)

![4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride](/img/structure/B3067252.png)


![4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione](/img/structure/B3067271.png)


